Florifenine

Beschreibung

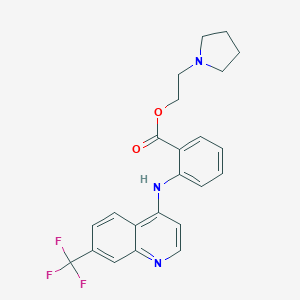

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-pyrrolidin-1-ylethyl 2-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F3N3O2/c24-23(25,26)16-7-8-17-20(9-10-27-21(17)15-16)28-19-6-2-1-5-18(19)22(30)31-14-13-29-11-3-4-12-29/h1-2,5-10,15H,3-4,11-14H2,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQOYUDHAZMAVLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00868763 | |

| Record name | 2-(Pyrrolidin-1-yl)ethyl 2-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83863-79-0 | |

| Record name | Florifenine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083863790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Pyrrolidin-1-yl)ethyl 2-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLORIFENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7UT8VQG94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Elusive Mechanism of Action of Florifenine: A Case of Undisclosed Potential in Drug Discovery

Despite a comprehensive search of scientific literature and chemical databases, the specific mechanism of action for the compound florifenine remains largely undocumented and obscure to the broader research community. This notable absence of public data precludes the detailed technical analysis typically available for well-characterized molecules. This guide, therefore, addresses the current informational void, outlines the known chemical nature of florifenine, and explores its potential pharmacological rationale based on the well-established roles of its constituent chemical motifs in medicinal chemistry.

Florifenine, chemically identified as 2-(1-Pyrrolidinyl)ethyl N-(7-(trifluoromethyl)-4-quinolyl)anthranilate, is a complex organic molecule. Its structure suggests a deliberate design aimed at biological activity. However, without published research, its molecular targets, the signaling pathways it may modulate, and its overall physiological effects are unknown.

The Chemical Blueprint: Clues from Molecular Architecture

The structure of florifenine incorporates several key functional groups that are prevalent in pharmacologically active compounds. The presence of a quinoline core, a trifluoromethyl group, an anthranilate moiety, and a pyrrolidinyl ethyl ester side chain provides a foundation for hypothesizing its intended, though unconfirmed, biological role.

The incorporation of fluorine is a common strategy in modern drug design to enhance a molecule's pharmacological properties. The trifluoromethyl group on the quinoline ring is particularly significant. Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially increasing its binding affinity to a target protein. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways that would otherwise degrade the molecule, thereby increasing its metabolic stability and bioavailability.[1][2] This strategic placement of fluorine often leads to improved potency and a longer duration of action in the body.[3]

Potential, Yet Unverified, Pharmacological Avenues

While the specific mechanism of florifenine is unknown, the quinoline and anthranilate components are found in various bioactive molecules, offering speculative avenues for its potential action. For instance, quinoline derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Some fluorinated quinolones, for example, act as antibacterial agents by inhibiting DNA gyrase and topoisomerase.[1]

Similarly, anthranilate derivatives are also of interest in medicinal chemistry. The anthranilate structure is a precursor in the biosynthesis of several natural products and has been incorporated into various synthetic compounds with diverse biological activities.

The Path Forward: A Call for Investigation

The absence of published data on the mechanism of action of florifenine presents both a challenge and an opportunity for the scientific community. It is possible that florifenine is a proprietary compound under investigation, a research chemical with limited public disclosure, or a drug candidate that did not advance through development pipelines.

To elucidate the mechanism of action of florifenine, a systematic experimental approach would be required. This would involve a series of in vitro and in vivo studies to identify its molecular targets and characterize its pharmacological effects.

Proposed Experimental Workflow to Determine Mechanism of Action:

-

Target Identification Studies:

-

High-Throughput Screening (HTS): Screening florifenine against a panel of known biological targets, such as receptors, enzymes, and ion channels, to identify potential interactions.

-

Affinity Chromatography: Immobilizing florifenine on a solid support to capture its binding partners from cell lysates.

-

Computational Docking: Using the structure of florifenine to predict its binding to the active sites of various proteins.

-

-

In Vitro Characterization:

-

Enzyme Inhibition Assays: If a target enzyme is identified, determining the inhibitory concentration (IC50) of florifenine.

-

Receptor Binding Assays: Quantifying the affinity of florifenine for a target receptor.

-

Cell-Based Assays: Evaluating the effects of florifenine on cellular processes such as proliferation, apoptosis, and signal transduction.

-

-

In Vivo Evaluation:

-

Animal Models of Disease: Assessing the efficacy of florifenine in relevant animal models to understand its physiological effects.

-

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of florifenine.

-

Toxicology Studies: Evaluating the safety profile of florifenine.

-

Below is a conceptual workflow for such an investigation:

Caption: A proposed experimental workflow for elucidating the mechanism of action of florifenine.

Until such studies are conducted and the results are made publicly available, the mechanism of action of florifenine will remain a matter of speculation based on its chemical structure. The potential for this molecule to have significant biological activity is clear from its design, but its story in the world of pharmacology has yet to be told.

References

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

-

Unique Properties of Fluorine and Their Relevance to Medicinal Chemistry and Chemical Biology | Request PDF. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Fluorine effects on biological activity | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2023). Molecules, 28(14), 5567. [Link]

-

Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. (2019). European Journal of Medicinal Chemistry, 178, 226–242. [Link]

-

The Importance of Fluorine in the Life Science Industry. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). Amino Acids, 55(4), 481–513. [Link]

-

Microbial production of methyl anthranilate, a grape flavor compound. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Fluorine. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

Fluorine “forever chemical” in medicines not leading to added drug reactions. (2025, September 2). EurekAlert!. Retrieved January 14, 2026, from [Link]

-

Fluorine. (n.d.). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

Sources

An In-depth Technical Guide to the Chemical Structure and Synthesis of Florfenicol

Note to the Reader: The term "florifenine" did not yield specific results in chemical literature databases. This guide has been developed based on the strong phonetic and structural similarity to florfenicol , a widely recognized synthetic antibiotic in veterinary medicine. We proceed under the expert assumption that florfenicol is the intended subject of this technical guide.

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction and Significance

Florfenicol is a broad-spectrum bacteriostatic antibiotic used exclusively in veterinary medicine.[1][2] It represents a significant advancement in the phenicol class of antibiotics, which also includes chloramphenicol and thiamphenicol.[3] Structurally, florfenicol is a fluorinated synthetic analog of thiamphenicol, a modification that confers critical advantages.[2][4] The primary rationale for its development, first achieved at Schering-Plough in 1980, was to create a molecule resistant to common bacterial deactivation mechanisms.[5][6] Specifically, the replacement of the C3 primary hydroxyl group of thiamphenicol with a fluorine atom prevents acetylation by chloramphenicol acetyltransferase (CAT), an enzyme that confers bacterial resistance to chloramphenicol and related compounds.[5][6]

This structural change not only circumvents a key resistance pathway but also mitigates the risk of aplastic anemia, a severe side effect associated with the para-nitro group of chloramphenicol.[6] Florfenicol instead features a para-methylsulfonyl group, enhancing its safety profile for animal use.[6] Its mechanism of action involves the inhibition of protein synthesis by binding to the 50S ribosomal subunit.[1][6] This guide provides a detailed examination of the chemical architecture of florfenicol and explores the key strategies employed in its chemical synthesis.

Chemical Structure of Florfenicol

The chemical identity of florfenicol is defined by a unique combination of a fluorinated aliphatic chain, a substituted aromatic ring, and a dichloroacetamide moiety. These features are precisely arranged around two chiral centers, which are critical for its biological activity.

Core Structural Attributes

-

IUPAC Name : 2,2-dichloro-N-{(1R,2S)-3-fluoro-1-hydroxy-1-[4-(methanesulfonyl)phenyl]propan-2-yl}acetamide[2][7][8]

-

Molecular Formula : C₁₂H₁₄Cl₂FNO₄S[2]

-

Molar Mass : 358.21 g·mol⁻¹[2]

-

CAS Number : 73231-34-2[2]

Florfenicol's structure is characterized by:

-

A para-methylsulfonylphenyl group , which distinguishes it from the para-nitrophenyl group of chloramphenicol.

-

A propan-1-ol backbone with two stereocenters at the C1 and C2 positions, having the (1R, 2S) configuration, also known as the D-threo configuration.[7]

-

A fluorine atom at the C3 position, a key modification that blocks enzymatic deactivation.[4]

-

A dichloroacetamide group attached to the amino function at C2, which is essential for its antibiotic activity.

Visualization of the Chemical Structure

The following diagram illustrates the two-dimensional structure of florfenicol, highlighting its key functional components.

Caption: 2D structure of Florfenicol with key functional groups.

Chemical Synthesis of Florfenicol

The synthesis of florfenicol is a significant challenge in medicinal chemistry, primarily due to the need to precisely control the stereochemistry at its two adjacent chiral centers. Numerous strategies have been developed, ranging from modifications of its precursor, thiamphenicol, to fully asymmetric syntheses starting from simple achiral materials.

Retrosynthetic Analysis

A common retrosynthetic approach for florfenicol (I) identifies the final amide bond formation as a key disconnection. This reveals an amino alcohol intermediate (II) and dichloroacetic acid (or a derivative). The fluorine atom can be introduced via nucleophilic substitution of a suitable leaving group (e.g., a sulfonate ester) on a precursor alcohol (III). This intermediate (III) is a diol, which is structurally analogous to thiamphenicol's core. The stereocenters of this diol are often established through asymmetric reactions, such as Sharpless epoxidation or catalytic asymmetric Henry (nitroaldol) reactions, starting from a simpler aromatic aldehyde (IV).

Caption: Retrosynthetic pathway for Florfenicol.

Key Synthetic Methodologies

One efficient and highly enantioselective route begins with commercially available 4-methylthiobenzaldehyde.[9] This approach leverages the Sharpless asymmetric epoxidation to establish the required stereochemistry early in the synthesis.

Experimental Protocol:

-

Preparation of Allylic Alcohol (3): 4-Methylthiobenzaldehyde is converted to the corresponding allylic alcohol (3) via a Wittig-type reaction to introduce the propenol side chain.

-

Asymmetric Epoxidation and Oxidation (Key Step): The allylic alcohol (3) is subjected to Sharpless asymmetric epoxidation conditions. A key insight in a refined version of this synthesis is the simultaneous oxidation of the thioether to a sulfone and the epoxidation of the double bond in a single step.[9] This forms the chiral epoxide (4).

-

Epoxide Opening: The epoxide (4) is opened regioselectively with an azide source (e.g., sodium azide) to introduce the nitrogen functionality at the C2 position, yielding an azido alcohol (5). This reaction proceeds via an SN2 mechanism, inverting the stereochemistry at C2 and establishing the correct relative configuration.

-

Protection and Reduction: The hydroxyl groups are protected, followed by the reduction of the azide group to a primary amine (9). This can be achieved efficiently in a one-pot operation involving debenzylation and reduction.[9]

-

Fluorination: The primary hydroxyl group at C3 is converted into a good leaving group, such as a mesylate (11). Subsequent nucleophilic substitution with a fluoride source, like triethylamine trihydrofluoride (Et₃N·3HF), introduces the fluorine atom to yield the fluorinated amino alcohol core.[9]

-

Amidation: The final step involves the N-acylation of the primary amine with a dichloroacetylating agent (e.g., dichloroacetyl chloride or methyl dichloroacetate) to furnish florfenicol (1).

Quantitative Data for Key Steps:

| Step | Reaction | Reagents & Conditions | Yield | Ref |

| 5 | Fluorination of Mesylate | Et₃N·3HF, MeCN, reflux, 10 h | 65% | [9] |

| 6 | Dichloroacetylation | CHCl₂CN, HCl, i-PrOH, 50-70 °C, 16 h | 87% | [9] |

A more recent and unified strategy employs a catalytic syn-selective Henry (nitroaldol) reaction to construct the core structure of florfenicol and other amphenicol antibiotics.[10][11]

Experimental Protocol:

-

Asymmetric Henry Reaction (Key Step): A copper(II) complex with a chiral biphenyl-substituted amino alcohol ligand is used to catalyze the reaction between 4-(methylsulfonyl)benzaldehyde (8) and 2-nitroethanol (9).[10] This step establishes the two vicinal stereocenters of the syn-2-amino-1,3-diol moiety with high diastereo- and enantioselectivity.

-

Nitro Group Reduction: The nitro group of the resulting adduct is reduced to a primary amine. This transformation is often performed using catalytic hydrogenation (e.g., with H₂ and a palladium catalyst).

-

Amidation: The amine is then acylated with a dichloroacetylating agent to form the N-dichloroacetyl intermediate.

-

Fluorination: The primary hydroxyl group is selectively fluorinated. This often requires initial protection of the secondary alcohol, followed by activation of the primary alcohol (e.g., as a tosylate or mesylate) and subsequent displacement with a fluoride source.

-

Deprotection: Any protecting groups are removed in the final step to yield florfenicol.

This strategy is particularly powerful as it provides a convergent and highly stereocontrolled route to the entire family of amphenicol antibiotics.[10]

Conclusion

Florfenicol's chemical architecture is a masterful example of rational drug design, where a specific structural modification—the introduction of a fluorine atom—overcomes a prevalent bacterial resistance mechanism while improving the drug's safety profile. The synthesis of this molecule, with its two crucial stereocenters, has driven the development of elegant and efficient asymmetric methodologies. Strategies based on Sharpless epoxidation and catalytic Henry reactions highlight the power of modern synthetic organic chemistry to construct complex, stereochemically rich pharmaceutical agents. These field-proven approaches provide reliable and scalable pathways for the production of this important veterinary antibiotic, ensuring its continued role in safeguarding animal health.

References

-

Wikipedia. (n.d.). Florfenicol. Retrieved January 14, 2026, from [Link]

-

MDPI. (2024, July 29). A novel approach to the synthesis of florfenicol. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). Florfenicol synthesizing method - EP3133061A1.

-

ResearchGate. (2025, August 6). New stereoselective synthesis of thiamphenicol and florfenicol from enantiomerically pure cyanohydrin: a chemo-enzymatic approach. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). Florfenicol. Retrieved January 14, 2026, from [Link]

-

Chen, F-E., et al. (2011). An Efficient Enantioselective Synthesis of Florfenicol via a Vanadium-Catalyzed Asymmetric Epoxidation. Tetrahedron: Asymmetry, 22, 1337–1341. Available at: [Link]

-

ACS Publications. (2021, August 13). Catalytic Syn-Selective Nitroaldol Approach to Amphenicol Antibiotics: Evolution of a Unified Asymmetric Synthesis of (−)-Chloramphenicol, (−)-Azidamphenicol, (+)-Thiamphenicol, and (+)-Florfenicol. The Journal of Organic Chemistry. Available at: [Link]

-

Chen, F., et al. (2011). An Efficient Enantioselective Synthesis of Florfenicol via Asymmetric Aziridination. Tetrahedron, 67, 9199–9203. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Catalytic Syn-Selective Nitroaldol Approach to Amphenicol Antibiotics. Retrieved January 14, 2026, from [Link]

Sources

- 1. Florfenicol: A Comprehensive Overview of its Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]

- 2. Florfenicol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Florfenicol | fluorinated synthetic analogue of thiamphenicol | CAS# 73231-34-2 |Nuflor; SCH25298; SCH-25298 | 50S ribosome inhibitor | InvivoChem [invivochem.com]

- 5. Florfenicol synthesis - chemicalbook [chemicalbook.com]

- 6. Florfenicol | 73231-34-2 [chemicalbook.com]

- 7. Florfenicol | C12H14Cl2FNO4S | CID 114811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Florfenicol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Catalytic Syn-Selective Nitroaldol Approach to Amphenicol Antibiotics: Evolution of a Unified Asymmetric Synthesis of (-)-Chloramphenicol, (-)-Azidamphenicol, (+)-Thiamphenicol, and (+)-Florfenicol [organic-chemistry.org]

Technical Advisory Report: The Case of "Florifenine"

To: Researchers, Scientists, and Drug Development Professionals

From: Gemini, Senior Application Scientist

Subject: In-depth Technical Guide on the Discovery and Origin of Florifenine

Preamble: This document addresses a request for an in-depth technical guide on the discovery and origin of "florifenine," initially presumed to be a natural alkaloid from the plant Stephania venosa. Our comprehensive investigation has revealed that this premise is incorrect. Florifenine is, in fact, a synthetic compound with a distinct chemical identity and pharmacological profile. This report serves to clarify the nature of florifenine and provides a detailed overview of its true origins and characteristics based on available scientific data.

Executive Summary

Initial inquiries into the discovery and origin of "florifenine" as a natural product, specifically as a hasubanan alkaloid from Stephania venosa, yielded no corroborating scientific literature. Subsequent, more targeted investigations have definitively identified florifenine as a synthetic molecule with analgesic and anti-inflammatory properties. This report corrects the initial misconception and presents the factual scientific profile of florifenine, including its chemical structure, mechanism of action, and origin as a synthesized pharmaceutical agent.

Florifenine: A Synthetic Compound, Not a Natural Alkaloid

Contrary to the initial query, florifenine is not a naturally occurring alkaloid. It is a synthetic chemical compound identified by the following descriptors:

-

Chemical Name: 2-[[7-(Trifluoromethyl)-4-quinolinyl]amino]benzoic Acid 2-(1-Pyrrolidinyl)ethyl Ester[1][2]

-

CAS Number: 83863-79-0[1]

The structure of florifenine, characterized by a quinolinyl group linked to an anthranilate ester, is not consistent with the hasubanan alkaloid scaffold found in Stephania species. This fundamental structural difference confirms that florifenine's origin is not botanical but rather the result of chemical synthesis.

Table 1: Chemical and Pharmacological Profile of Florifenine

| Property | Description |

| Chemical Name | 2-[[7-(Trifluoromethyl)-4-quinolinyl]amino]benzoic Acid 2-(1-Pyrrolidinyl)ethyl Ester[1][2] |

| Molecular Formula | C23H22F3N3O2[1][2] |

| Molecular Weight | 429.43 g/mol [1] |

| CAS Number | 83863-79-0[1] |

| Drug Class | Analgesic, Anti-inflammatory[3][4] |

| Mechanism of Action | Selective Cyclooxygenase (COX) Inhibitor[5] |

Pharmacological Profile and Mechanism of Action

Florifenine is classified as an analgesic and anti-inflammatory agent.[3][4] Its therapeutic effects are attributed to its activity as a selective cyclooxygenase (COX) inhibitor.[5] By selectively inhibiting COX enzymes, florifenine effectively reduces the production of prostaglandins, which are key mediators of inflammation and pain.

The Alkaloids of Stephania venosa

While florifenine is not found in Stephania venosa, this plant is a rich source of various other alkaloids, primarily belonging to the hasubanan, aporphine, and protoberberine classes. These naturally occurring compounds have been the subject of significant phytochemical and pharmacological research.

-

Hasubanan Alkaloids: This class of alkaloids, found in Stephania species, possesses a characteristic tetracyclic ring structure.[1][5] They are known for a range of biological activities.

-

Aporphine and Protoberberine Alkaloids: Stephania venosa is also known to contain aporphine alkaloids like stephanine and protoberberine alkaloids such as tetrahydropalmatine, which have demonstrated various pharmacological effects, including antiplasmodial and anticancer activities.[2][6]

Conclusion and Recommendations

The initial premise of an in-depth guide on the natural origin of florifenine from Stephania venosa is not supported by scientific evidence. Florifenine is a synthetic analgesic and anti-inflammatory compound with a well-defined chemical structure and a mechanism of action as a selective COX inhibitor.

For researchers and drug development professionals interested in the natural products of Stephania venosa, a more fruitful area of investigation would be the rich diversity of hasubanan, aporphine, and protoberberine alkaloids that this plant genus offers. These compounds have a documented history of biological activity and present potential leads for novel drug discovery.

It is recommended that future research inquiries clearly differentiate between synthetic pharmaceutical compounds and naturally derived alkaloids to ensure accuracy and efficiency in scientific investigation.

References

-

Splendid Lab Pvt. Ltd. Florifenine. [Link]

-

AdisInsight. Florifenine. [Link]

-

PubChem. Florifenine. [Link]

-

ResearchGate. The Hasubanan and Acutumine Alkaloids. [Link]

-

PubMed. The Hasubanan and Acutumine Alkaloids. [Link]

-

Wiktionary. florifenine. [Link]

-

PubMed. Stephanine from Stephania venosa (Blume) Spreng Showed Effective Antiplasmodial and Anticancer Activities, the Latter by Inducing Apoptosis through the Reverse of Mitotic Exit. [Link]

Sources

- 1. splendidlab.in [splendidlab.in]

- 2. Florifenine | C23H22F3N3O2 | CID 216222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Florifenine - AdisInsight [adisinsight.springer.com]

- 4. florifenine - Wiktionary, the free dictionary [en.wiktionary.org]

- 5. Florifenine 83863-79-0 | MCE [medchemexpress.cn]

- 6. medchemexpress.com [medchemexpress.com]

A Comprehensive Technical Guide to the Solubility and Stability of Florifenine for Pharmaceutical Development

Foreword: Navigating the Physicochemical Landscape of a Novel Antibiotic

To the researchers, scientists, and drug development professionals dedicated to advancing therapeutic options, this guide offers an in-depth exploration of the critical physicochemical properties of florifenine. As a novel fluorinated derivative in the phenicol class of antibiotics, understanding its solubility and stability is paramount to unlocking its full therapeutic potential. While florifenine represents a promising advancement, comprehensive public data on its specific solubility and stability profile remains nascent. Therefore, this guide will leverage established principles of medicinal chemistry and draw upon robust data from its close structural analog, florfenicol, to provide a predictive and practical framework. This approach is designed to empower you with the foundational knowledge and experimental strategies required to confidently navigate the formulation and development challenges of florifenine. Our objective is to not only present data but to illuminate the underlying scientific principles, enabling you to make informed decisions in your research and development endeavors.

Introduction to Florifenine: A Profile of a Modern Antibiotic

Florifenine emerges from the esteemed lineage of phenicol antibiotics, a class renowned for its broad-spectrum activity. It is a structural analog of thiamphenicol and a close relative of florfenicol, distinguished by the strategic incorporation of a fluorine atom. This modification is not merely an incremental change; it is a deliberate design choice intended to enhance metabolic stability and circumvent certain mechanisms of bacterial resistance that have challenged older compounds in this class.[1][2][3][4] The carbon-fluorine bond is the strongest single bond in organic chemistry, and its inclusion in a drug molecule can block metabolically vulnerable sites, thereby improving pharmacokinetic properties such as half-life and bioavailability.[2][3]

The efficacy of any orally or parenterally administered drug is fundamentally linked to its ability to be dissolved and remain stable in physiological and formulation matrices. Therefore, a thorough characterization of florifenine's solubility and stability is not just a regulatory formality but a cornerstone of rational drug design and development.

The Solubility Profile of Florifenine: A Predictive Analysis

Direct, publicly available quantitative solubility data for florifenine is limited. However, the physicochemical properties of its near-identical analog, florfenicol, provide a reliable and informative proxy for predicting its behavior.

Understanding the Molecular Basis of Solubility

Florfenicol, and by extension florifenine, is characterized by a molecular structure that confers limited aqueous solubility but favorable solubility in organic solvents.[1][5][6] This is a classic challenge in pharmaceutical development, where a molecule's inherent lipophilicity, beneficial for traversing cellular membranes, hinders its dissolution in aqueous environments.

Quantitative Solubility Data of Florfenicol (as a proxy for Florifenine)

The following table summarizes the known solubility of florfenicol in various common solvents. These values serve as a strong starting point for formulation scientists working with florifenine.

| Solvent | Solubility (mg/mL) | Solvent Type | Implications for Formulation |

| Water | Very slightly soluble / Poor[1][7] | Polar Protic | Challenges for aqueous parenteral formulations. |

| Ethanol | ~10.56 - 14[5][6] | Polar Protic | Useful as a co-solvent in liquid formulations. |

| Dimethyl Sulfoxide (DMSO) | ~15.05 - 50[5][6] | Polar Aprotic | Excellent for creating concentrated stock solutions for in vitro assays. |

| Dimethylformamide (DMF) | ~30[5] | Polar Aprotic | A viable solvent for stock solutions and certain manufacturing processes. |

| Methanol | Soluble[1] | Polar Protic | Can be used as a solvent in early-stage research. |

| Glacial Acetic Acid | Slightly soluble[1] | Polar Protic | May have applications in specific formulation strategies. |

| Chloroform | Very slightly soluble[1] | Non-polar | Indicates poor solubility in non-polar environments. |

It is imperative for researchers to experimentally determine the precise solubility of florifenine in their specific solvent systems and conditions.

The Critical Role of pH and Co-solvents

For weakly acidic or basic compounds, pH can dramatically influence aqueous solubility. While florfenicol is undissociated over a wide pH range (pH 3-9), the extremes of pH can impact the stability of the molecule, which in turn affects its apparent solubility.[8] In practical applications, especially for veterinary formulations, managing the poor aqueous solubility of florfenicol is often achieved through the use of co-solvents and other excipients. For instance, in drinking water applications for livestock, specialized conditioners may be used to create stable suspensions or solutions.[7]

Experimental Protocol for Comprehensive Solubility Assessment

To establish a definitive solubility profile for florifenine, a systematic experimental approach is essential. The following workflow outlines a robust protocol.

Caption: A streamlined workflow for determining the comprehensive solubility profile of a new chemical entity like florifenine.

The Stability Profile of Florifenine: Ensuring Potency and Safety

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its shelf-life, therapeutic efficacy, and safety. Degradation of the API can lead to a loss of potency and the formation of potentially toxic impurities.

Intrinsic Stability and the Role of the Fluorine Atom

The introduction of a fluorine atom in florifenine is expected to confer enhanced metabolic stability compared to its non-fluorinated counterparts.[3][4] The high strength of the carbon-fluorine bond makes it less susceptible to enzymatic cleavage.[3] This is a key advantage in drug design, often leading to improved pharmacokinetic profiles.[2]

Key Factors Influencing Stability

The stability of florifenine, like other pharmaceuticals, will be influenced by several environmental factors:

-

pH: Hydrolysis is a common degradation pathway for many drugs, and the rate of hydrolysis is often pH-dependent. Both acidic and basic conditions can catalyze the breakdown of susceptible functional groups.

-

Temperature: Elevated temperatures can accelerate degradation reactions. Thermal stability studies are crucial for determining appropriate storage and shipping conditions.

-

Light: Exposure to ultraviolet or visible light can induce photolytic degradation. Photostability testing is a regulatory requirement for new drug substances.

-

Oxidation: The presence of oxygen or oxidizing agents can lead to oxidative degradation of the molecule.

Predicted Degradation Pathways

While specific degradation products of florifenine are not yet extensively documented, we can anticipate potential pathways based on the structure of florfenicol and thiamphenicol. Hydrolysis of the amide bond is a likely degradation route under certain pH and temperature conditions. Other potential transformations could involve reactions at the hydroxyl groups or modifications to the methylsulfonyl moiety.

Caption: A conceptual diagram illustrating the potential degradation pathways for florifenine under various stress conditions.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a drug substance. This information is critical for developing stability-indicating analytical methods.

Objective: To identify the degradation products of florifenine under various stress conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of florifenine in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a defined period.

-

Basic Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).

-

Photodegradation: Expose the stock solution to UV and visible light in a photostability chamber.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate and identify the degradation products.

-

Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the degradation products.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the anticipated solubility and stability of florifenine, primarily through the lens of its well-characterized analog, florfenicol. The key takeaways for researchers and formulation scientists are:

-

Solubility: Florifenine is expected to have poor aqueous solubility but good solubility in polar aprotic and some polar protic organic solvents. Formulation strategies will likely require the use of co-solvents, pH adjustment, or advanced formulation technologies to achieve desired concentrations for both oral and parenteral delivery.

-

Stability: The presence of the fluorine atom is predicted to enhance metabolic stability. However, the molecule may still be susceptible to degradation via hydrolysis, oxidation, and photolysis. Comprehensive forced degradation studies are essential to elucidate these pathways and develop robust, stability-indicating analytical methods.

The path forward for the successful development of florifenine-based therapeutics will rely on rigorous experimental validation of these predicted properties. The protocols and frameworks presented in this guide offer a solid foundation for these critical investigations. As more specific data for florifenine becomes available, our collective understanding will evolve, paving the way for the development of safe, stable, and effective new medicines.

References

-

Dopharma. (n.d.). Solubility of Flordofen® 100 mg/ml. Retrieved from [Link]

-

Journal of Molecular Liquids. (2021). Solubility of Florfenicol in Different Solvents at Temperatures from (278 to 318) K. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiamphenicol. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). Thiamphenicol. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Biodistribution and Stability Studies of [18F]Fluoroethylrhodamine B, a Potential PET Myocardial Perfusion Agent. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine. Retrieved from [Link]

-

ResearchGate. (2000). (PDF) Degradation and Transformation of Organic Fluorine Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Chemical Aspects of Human and Environmental Overload with Fluorine. Retrieved from [Link]

-

ScienceDirect. (2023). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. Retrieved from [Link]

-

MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fluorine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Fluorine. Retrieved from [Link]

Sources

- 1. Florfenicol | 73231-34-2 [chemicalbook.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. apexbt.com [apexbt.com]

- 7. dopharma.be [dopharma.be]

- 8. researchgate.net [researchgate.net]

A Guide to the Pharmacokinetic and Pharmacodynamic Profile of Fluoroquinolone Antibiotics

Disclaimer: The compound "florifenine" requested for this guide does not appear to be a recognized substance in the available scientific literature. Based on the topic's context and phonetic similarity, this guide has been developed to address the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the Fluoroquinolones , a major class of fluorinated antibiotics. This class of drugs is central to both human and veterinary medicine, and a deep understanding of its PK/PD properties is critical for researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorine in Quinolone Development

The introduction of a fluorine atom at position 6 of the quinolone nucleus was a pivotal moment in the evolution of antimicrobial agents, dramatically enhancing their potency and spectrum of activity.[1][2] This single substitution improves the drug's penetration into bacterial cells and its binding affinity for the target enzymes, DNA gyrase and topoisomerase IV.[2][3] The resulting class, the fluoroquinolones, exhibits broad-spectrum activity against many Gram-negative and Gram-positive bacteria.[4]

Understanding the complete pharmacokinetic and pharmacodynamic profile of these agents is not merely an academic exercise; it is the foundation of modern antimicrobial stewardship. It allows for the design of dosing regimens that maximize bacterial killing, minimize the risk of toxicity, and, most critically, suppress the emergence of antibiotic resistance.[5][6] This guide provides a technical overview of the absorption, distribution, metabolism, and excretion (ADME) of fluoroquinolones, their mechanism of action, the key parameters that predict their efficacy, and the analytical methodologies used to study them.

Part 1: Pharmacokinetic Profile: The Journey of the Drug (ADME)

The pharmacokinetic profile of fluoroquinolones describes how the body acts on the drug. While there is variability among specific agents within the class, a general profile can be described.[5]

Absorption

Following oral administration, most fluoroquinolones exhibit moderate to excellent bioavailability, ensuring that a significant fraction of the dose reaches systemic circulation.[5] This characteristic is a key advantage, often allowing for a transition from intravenous to oral therapy without a loss of efficacy.

Distribution

Fluoroquinolones are characterized by a large volume of distribution, typically exceeding 1.5 L/kg.[5] This indicates extensive penetration into various tissues and fluids. Notably, concentrations in key infection sites, such as lung and respiratory tissues, often surpass the simultaneous concentrations found in plasma.[4][5] Protein binding is generally low to moderate and varies between different drugs in the class.[5]

Metabolism

The extent of metabolism varies considerably among different fluoroquinolones. Some are eliminated largely unchanged via the kidneys, while others undergo more extensive hepatic metabolism.[5] Understanding the metabolic pathway of a specific agent is crucial for predicting potential drug-drug interactions and for dose adjustments in patients with hepatic impairment.

Excretion

The primary route of elimination for most fluoroquinolones is renal excretion.[5] This makes them highly effective for treating urinary tract infections. The elimination half-lives are often moderate to long, which supports convenient once or twice-daily dosing regimens.[4]

Table 1: Comparative Pharmacokinetic Parameters of Select Fluoroquinolones

| Parameter | Ciprofloxacin | Levofloxacin | Enrofloxacin (Veterinary) |

| Bioavailability (%) | ~70 | >99 | 80-100 |

| Elimination Half-life (h) | 3-5 | 6-8 | 3-7 |

| Volume of Distribution (L/kg) | 2-3 | ~1.3 | >1.5 |

| Protein Binding (%) | 20-40 | 24-38 | 20-30 |

| Primary Elimination Route | Renal & Hepatic | Renal | Renal & Hepatic |

(Note: Values are approximate and can vary based on species, patient population, and clinical status.)

Part 2: Pharmacodynamic Profile: The Action of the Drug

Pharmacodynamics describes what the drug does to the microorganism. For fluoroquinolones, this is characterized by concentration-dependent bactericidal activity.[5]

Mechanism of Action

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[7][8]

-

In Gram-negative bacteria , the primary target is DNA gyrase (gyrA and gyrB subunits), which is responsible for introducing negative supercoils into DNA, a process vital for replication and transcription.[9]

-

In Gram-positive bacteria , the primary target is topoisomerase IV (parC and parE subunits), which is crucial for decatenating daughter chromosomes following replication.[8][9]

By forming a stable complex with the enzyme and the bacterial DNA, the fluoroquinolone traps the enzyme, leading to breaks in the DNA, inhibition of DNA replication, and ultimately, cell death.[10]

Key Pharmacokinetic/Pharmacodynamic (PK/PD) Indices

The efficacy of fluoroquinolones is not simply related to maintaining a drug concentration above the Minimum Inhibitory Concentration (MIC). Instead, their concentration-dependent killing pattern means that the magnitude of the drug concentration relative to the MIC is the critical determinant of success. Two main PK/PD indices are used to predict their efficacy:[5][6]

-

Peak/MIC Ratio (Cmax/MIC): The ratio of the maximum plasma concentration (Cmax) to the MIC.

-

AUC/MIC Ratio (AUC24/MIC): The ratio of the area under the plasma concentration-time curve over 24 hours (AUC24) to the MIC.

For fluoroquinolones, the AUC24/MIC ratio is generally considered the most robust predictor of bacteriological and clinical success.[5]

Table 2: Target PK/PD Index Values for Fluoroquinolone Efficacy

| Pathogen Type | PK/PD Index | Target Value for Efficacy | Rationale |

| Gram-negative bacteria | AUC24/MIC | ≥ 100 - 125 | Required for clinical success and to limit resistance development.[6][11] |

| Cmax/MIC | ≥ 10 | Important for preventing the emergence of resistant mutants during therapy.[5][11][12] | |

| Gram-positive bacteria | AUC24/MIC | ≥ 30 - 40 | A lower target value has been shown to be effective, particularly for Streptococcus pneumoniae.[6] |

Part 3: Mechanisms of Bacterial Resistance

The widespread use of fluoroquinolones has unfortunately led to a global increase in bacterial resistance.[9] Understanding these mechanisms is vital for developing strategies to combat them.

-

Target-Site Mutations: This is the most common mechanism. Stepwise mutations in the quinolone-resistance determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes reduce the binding affinity of the drug to its target enzymes.[7][8][9]

-

Reduced Drug Accumulation: Bacteria can reduce the intracellular concentration of the drug through two primary means:

-

Plasmid-Mediated Resistance: Resistance can also be acquired horizontally via plasmids. These plasmids may carry genes such as:

-

qnr proteins: These pentapeptide repeat proteins protect DNA gyrase and topoisomerase IV from fluoroquinolone binding.[7][9]

-

aac(6')-Ib-cr enzyme: This variant of an aminoglycoside acetyltransferase can modify and inactivate certain fluoroquinolones.[7]

-

qepA efflux pump: A plasmid-encoded efflux pump.[7]

-

Part 4: Core Methodologies for PK/PD Analysis

The generation of reliable PK/PD data requires robust and validated analytical methods. The choice of methodology is driven by the need for sensitivity, specificity, and accuracy.

Experimental Protocol 1: Quantification of Fluoroquinolones in Biological Samples

Objective: To accurately measure the concentration of a fluoroquinolone in plasma, serum, or tissue homogenate over time.

Causality: Accurate concentration-time data is the bedrock of pharmacokinetic analysis. Without it, parameters like AUC, Cmax, and half-life cannot be determined, making PK/PD index calculation impossible. The complexity of biological matrices (e.g., proteins, lipids) necessitates a multi-step process to isolate the drug before analysis.

Step-by-Step Methodology:

-

Sample Collection: Collect biological samples (e.g., blood, tissue) at predefined time points following drug administration. Plasma or serum is separated by centrifugation.

-

Sample Preparation (Extraction):

-

Rationale: This step is critical to remove interfering substances from the matrix and concentrate the analyte. Solid-Phase Extraction (SPE) is a common and effective choice.[13]

-

Procedure (SPE): a. Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange polymer) with methanol followed by water. b. Load the pre-treated sample (e.g., plasma diluted with an acid) onto the cartridge. c. Wash the cartridge with a weak solvent (e.g., water/methanol mix) to remove unbound interfering compounds. d. Elute the target fluoroquinolone from the cartridge using a stronger solvent (e.g., methanol containing a small percentage of formic acid or ammonia).

-

-

Analytical Quantification:

-

Rationale: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard due to its superior sensitivity and specificity. It can distinguish the parent drug from its metabolites.

-

Procedure: a. Inject the eluted sample into the HPLC system. b. Separate the analyte from other components on a C18 analytical column using a mobile phase gradient. c. Introduce the column effluent into the mass spectrometer. d. Quantify the analyte using multiple reaction monitoring (MRM), which provides high specificity by monitoring a specific precursor-to-product ion transition.

-

-

Data Analysis: Construct a calibration curve using standards of known concentrations to quantify the drug in the unknown samples. Use this data to generate a concentration-time curve for pharmacokinetic modeling.

Experimental Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of the fluoroquinolone that prevents visible growth of a target bacterium.

Causality: The MIC is the fundamental measure of a drug's potency against a specific pathogen. It is the "denominator" in the critical PK/PD indices (AUC/MIC, Cmax/MIC) and is therefore essential for predicting clinical efficacy and setting susceptibility breakpoints.

Step-by-Step Methodology (Broth Microdilution):

-

Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., to 0.5 McFarland standard).

-

Drug Dilution: Prepare a series of two-fold serial dilutions of the fluoroquinolone in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well, including a positive control (broth + bacteria, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

Reading the MIC: The MIC is determined as the lowest concentration of the drug in which there is no visible turbidity (growth) compared to the positive control.

Conclusion

The fluoroquinolones are a powerful class of antibiotics whose clinical utility is directly tied to the principles of pharmacokinetics and pharmacodynamics. Their favorable distribution to key infection sites and concentration-dependent killing mechanism make them highly effective when used correctly. However, the growing threat of resistance underscores the critical need for a deep, technical understanding of their properties. By applying PK/PD principles to optimize dosing—achieving target AUC/MIC and Cmax/MIC ratios—clinicians and researchers can maximize the probability of therapeutic success while minimizing the selection pressure for resistant pathogens, thereby preserving the efficacy of this vital class of drugs for the future.

References

- The link between ancient microbial fluoride resistance mechanisms and bioengineering organofluorine degradation or synthesis - PMC - PubMed Central. (2024-05-30). vertexaisearch.cloud.google.com.

- Evaluation of analytical methods for fluorine in biological and related materials - PubMed. vertexaisearch.cloud.google.com.

- Mechanisms of resistance to quinolones - PubMed - NIH. (2005-07-15). vertexaisearch.cloud.google.com.

- ANALYTICAL METHODS. vertexaisearch.cloud.google.com.

- Evaluation of Analytical Methods for Fluorine in Biological and Related Materials. (1990-02-01). vertexaisearch.cloud.google.com.

- Mechanism of action of and resistance to quinolones - PMC - NIH. vertexaisearch.cloud.google.com.

- Mechanisms of action and resistance of (fluoro)quinolones.

- Molecular mechanisms of fluoroquinolone resistance - PubMed. vertexaisearch.cloud.google.com.

- Pharmacodynamics of a fluoroquinolone antimicrobial agent in a neutropenic rat model of Pseudomonas sepsis - PMC - NIH. vertexaisearch.cloud.google.com.

- A Novel Method for the Fast, Sensitive, and Simple Analysis of Total Fluorine in Wastewater. (2021-09-01). vertexaisearch.cloud.google.com.

- Pharmacokinetics and pharmacodynamics of fluoroquinolones - PubMed. vertexaisearch.cloud.google.com.

- An Improved Methodology for Determination of Fluorine in Biological Samples Using High-Resolution Molecular Absorption Spectrometry via Gallium Fluorine Formation in a Graphite Furnace - MDPI. (2021-06-14). vertexaisearch.cloud.google.com.

- Application of fluoroquinlone pharmacodynamics | Request PDF - ResearchGate. (2025-08-07). vertexaisearch.cloud.google.com.

- Application of fluoroquinolone pharmacodynamics - PubMed. vertexaisearch.cloud.google.com.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). vertexaisearch.cloud.google.com.

- Veterinary Drug Residues in the Food Chain as an Emerging Public Health Threat: Sources, Analytical Methods, Health Impacts, and Preventive Measures - MDPI. vertexaisearch.cloud.google.com.

- A comparative study of fluoride pharmacokinetics in five species - PubMed - NIH. vertexaisearch.cloud.google.com.

- Comparison of the Pharmacokinetics of Seven Fluoroquinolones in Mammalian and Bird Species Using Allometric Analysis - ResearchGate. (2025-08-10). vertexaisearch.cloud.google.com.

- Pharmacokinetics and pharmacodynamics of fluoroquinolones in the respiratory tract - PubMed. vertexaisearch.cloud.google.com.

- Veterinary Drug Residues in Food Products of Animal Origin and Their Public Health Consequences: A Review - PubMed Central. vertexaisearch.cloud.google.com.

- Roles of Fluorine in Drug Design and Drug Action | Bentham Science. vertexaisearch.cloud.google.com.

- Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. (2025-04-21). vertexaisearch.cloud.google.com.

- Veterinary Drug Residues Testing - Eurofins Scientific. (2024-09-24). vertexaisearch.cloud.google.com.

- Residue evaluation of certain veterinary drugs - FAO Knowledge Repository. vertexaisearch.cloud.google.com.

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC - PubMed Central. vertexaisearch.cloud.google.com.

- Residue evaluation of certain veterinary drugs - FAO Knowledge Repository. (2022-05-27). vertexaisearch.cloud.google.com.

- A Comparative Study of Fluoride Pharmacokinetics in Five Species - R Discovery. (1991-06-01). vertexaisearch.cloud.google.com.

- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. (2023-04-13). vertexaisearch.cloud.google.com.

- Fluorine-containing medicines do not increase adverse drug reactions - News-Medical.Net. (2025-09-02). vertexaisearch.cloud.google.com.

- Fluorine - Wikipedia. vertexaisearch.cloud.google.com.

- Fluorine in the Pharmaceutical Industry: Synthetic Approaches and Application of Clinically Approved Fluorine-Enriched Anti-Infectious Medications - ResearchGate. (2025-08-06). vertexaisearch.cloud.google.com.

- Fluorine - Element information, properties and uses | Periodic Table. vertexaisearch.cloud.google.com.

- Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024 - PubMed. vertexaisearch.cloud.google.com.

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 3. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 4. Pharmacokinetics and pharmacodynamics of fluoroquinolones in the respiratory tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and pharmacodynamics of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Application of fluoroquinolone pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular mechanisms of fluoroquinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of resistance to quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacodynamics of a fluoroquinolone antimicrobial agent in a neutropenic rat model of Pseudomonas sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spectroscopyonline.com [spectroscopyonline.com]

An In-Depth Technical Guide to the In Vitro Biological Activity of Florifenine

Introduction

Florifenine, with the chemical structure 2-(1-Pyrrolidinyl)ethyl N-[7-(trifluoromethyl)-4-quinolyl]anthranilate, is a novel synthetic compound that has garnered interest for its significant biological activities. Its architecture, featuring a trifluoromethylquinoline core linked to an anthranilate moiety, suggests a potential for complex interactions with biological systems. The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] This guide provides a comprehensive technical overview of the established and potential in vitro biological activities of florifenine, designed for researchers and drug development professionals. We will delve into the causality behind experimental designs, provide validated protocols for assessment, and explore the mechanistic underpinnings of its primary functions.

Section 1: Core Biological Activity: Anti-Inflammatory and Immunomodulatory Effects

The most well-documented in vitro activity of florifenine is its potent anti-inflammatory effect.[4] Unlike many compounds that exhibit broad-spectrum activity, florifenine appears to act via specific, targeted mechanisms, primarily related to the arachidonic acid cascade and neutrophil function.

Modulation of Arachidonic Acid Metabolism

A key finding is florifenine's ability to selectively inhibit the production of eicosanoids, which are critical lipid mediators of inflammation. Specifically, in human whole blood assays, florifenine is a potent and selective inhibitor of Thromboxane B2 (TXB2) generation, a stable metabolite of the potent vasoconstrictor and platelet aggregator Thromboxane A2.[4] This points towards a direct or indirect inhibition of the cyclooxygenase (COX) pathway, particularly COX-1, which is the primary source of thromboxane in platelets.

Furthermore, florifenine has been shown to inhibit the production of Prostaglandin E2 (PGE2) in inflamed tissues.[4] This suggests a broader inhibitory effect on the COX pathway, which is responsible for converting arachidonic acid into prostaglandins.

Experimental Workflow: Eicosanoid Production in LPS-Stimulated Macrophages

The following workflow is a standard model for evaluating potential inhibitors of the inflammatory response. We utilize lipopolysaccharide (LPS), a component of Gram-negative bacteria outer membranes, to induce a robust inflammatory cascade in macrophage cell lines (e.g., RAW 264.7), which mimics an infection response.[5][6][7]

Caption: Workflow for assessing florifenine's effect on eicosanoid production.

Table 1: Representative Quantitative Data for Florifenine's Anti-Inflammatory Activity

| Analyte | Assay System | IC50 Value | Reference |

| TXB2 Generation | Human Whole Blood | Potent & Selective | [4] |

| PGE2 Levels | Zymosan-induced air pouch (mice) | Dose-dependent inhibition | [4] |

| Elastase Release | Human Neutrophils | Inhibition Observed | [4] |

Inhibition of Neutrophil Function

Neutrophils are first responders in the innate immune system, and their degranulation, releasing enzymes like elastase, contributes to tissue damage during inflammation. Florifenine has been shown to inhibit elastase release in human neutrophils without affecting the generation of superoxide anions.[4] This is a crucial finding, as it suggests a specific immunomodulatory effect rather than a general cytotoxic or antioxidant action. A compound that can prevent harmful enzymatic degradation without impairing the necessary oxidative burst for pathogen clearance is highly desirable.

Protocol 1: Neutrophil Elastase Release Assay

This protocol is designed to measure the ability of a test compound to inhibit the release of elastase from activated primary human neutrophils.

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood from healthy donors using a density gradient centrifugation method (e.g., Ficoll-Paque). Ensure all steps are performed under sterile conditions.

-

Cell Preparation: Resuspend the isolated neutrophils in a suitable buffer (e.g., Hank's Balanced Salt Solution with Ca²⁺ and Mg²⁺) to a final concentration of 1 x 10⁶ cells/mL.

-

Compound Incubation: In a 96-well plate, add 50 µL of the neutrophil suspension to each well. Add 10 µL of florifenine at various concentrations (prepared in buffer with a final DMSO concentration <0.1%) and incubate for 15 minutes at 37°C.

-

Stimulation: Add 20 µL of a stimulant such as N-Formylmethionyl-leucyl-phenylalanine (fMLP) (final concentration 1 µM) along with cytochalasin B (5 µg/mL) to induce degranulation. For the negative control, add buffer only.

-

Reaction: Incubate the plate for 30 minutes at 37°C.

-

Termination: Stop the reaction by placing the plate on ice and centrifuging at 400 x g for 5 minutes at 4°C.

-

Elastase Measurement: Transfer 50 µL of the supernatant to a new 96-well plate. Add 100 µL of an elastase substrate solution (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide) in buffer.

-

Data Acquisition: Measure the absorbance kinetically at 405 nm for 15-30 minutes using a microplate reader. The rate of color change is proportional to the elastase activity.

-

Calculation: Calculate the percentage of inhibition by comparing the rate of the florifenine-treated samples to the rate of the fMLP-stimulated control.

Section 2: Foundational Screening: Cytotoxicity and Neuroprotective Potential

Before assessing specialized biological functions, it is imperative to establish a compound's cytotoxicity profile. Furthermore, given the strong link between inflammation and neurodegeneration, evaluating neuroprotective and anti-neuroinflammatory potential is a logical extension of florifenine's primary activity.[5][8][9]

Cytotoxicity Assessment

The initial step for any compound is to determine its therapeutic window—the concentration range where it is effective without being toxic to cells. This is typically done using cell viability assays.

Protocol 2: MTT Cell Viability Assay

-

Cell Seeding: Seed relevant cell lines (e.g., A549 lung carcinoma, HT-29 colon cancer, and a non-cancerous line like NIH-3T3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[10]

-

Treatment: Treat the cells with a serial dilution of florifenine (e.g., from 0.01 µM to 200 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell growth).

Anti-Neuroinflammatory Activity

Neuroinflammation, mediated by activated microglia and astrocytes, is a hallmark of many neurodegenerative diseases.[5][7][11] Florifenine's systemic anti-inflammatory properties strongly suggest it may also be active in the central nervous system. The LPS-induced neuroinflammation model using microglial cells (e.g., BV-2) is the gold standard for in vitro assessment.

Caption: Hypothesized action of florifenine on the microglial TLR4 pathway.

Acetylcholinesterase (AChE) Inhibition

Inhibition of AChE, the enzyme that degrades the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[12] Screening novel compounds for AChE inhibition is a standard part of neuropharmacological profiling. The Ellman method is a robust and widely used colorimetric assay for this purpose.[12][13][14]

Protocol 3: Acetylcholinesterase Inhibition Assay (Ellman's Method)

-

Reagent Preparation:

-

Buffer: 0.1 M Phosphate Buffer, pH 8.0.

-

DTNB Solution: 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) in buffer.

-

ATCI Solution: 10 mM Acetylthiocholine iodide in deionized water (prepare fresh).

-

Enzyme Solution: Acetylcholinesterase (from Electrophorus electricus) at 0.2-0.4 Units/mL in buffer.

-

Test Compound: Prepare serial dilutions of florifenine in buffer (final DMSO < 1%).

-

-

Assay Plate Setup (96-well plate):

-

Add 25 µL of buffer to all wells.

-

Add 25 µL of florifenine dilutions to test wells.

-

Add 25 µL of buffer (with equivalent DMSO) to control wells.

-

Add 50 µL of DTNB solution to all wells.

-

Add 25 µL of AChE enzyme solution to all wells except the blank.

-

-

Pre-incubation: Incubate the plate for 10 minutes at 37°C.

-

Reaction Initiation: Add 25 µL of the ATCI substrate solution to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm kinetically, with readings every minute for 10-15 minutes.

-

Calculation:

-

Determine the rate of reaction (ΔAbs/min) for each well.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100.[12]

-

Section 3: Defining Mechanistic Boundaries: Antioxidant Activity

Many anti-inflammatory agents exert their effects through antioxidant mechanisms, scavenging free radicals that perpetuate the inflammatory cycle.[15][16] However, studies have demonstrated that florifenine does not possess antioxidant effects.[4] This is a critical piece of information, as it refines our understanding of its mechanism of action, pointing away from general radical scavenging and towards more specific enzymatic or receptor-level interactions. Standard assays to confirm this negative activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays, which measure a compound's ability to donate an electron or reduce ferric iron, respectively.[17]

Section 4: Future Directions: Exploratory Screening

The chemical structure of florifenine contains moieties that suggest other potential biological activities worth exploring.

-

Anticancer Potential: Quinolone and fluorinated compounds are classes known to produce potent anticancer agents.[2][18][19] The foundational cytotoxicity assays (Protocol 2) against a panel of cancer cell lines (e.g., NCI-60) would be the first step in exploring this potential. Subsequent studies could involve cell cycle analysis and apoptosis assays.[2][20]

-

Antimicrobial Activity: The inclusion of fluorine and a heterocyclic quinoline ring can confer antimicrobial properties.[21][22][23][24] A simple screening using a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as a fungal strain (Candida albicans), would be a valuable initial assessment.

Conclusion

The in vitro biological profile of florifenine is that of a targeted anti-inflammatory agent. Its primary, documented mechanisms involve the selective inhibition of eicosanoid production and the modulation of neutrophil degranulation.[4] Critically, it achieves this without general antioxidant activity, suggesting a specific and refined mechanism of action. While its neuroprotective, anticancer, and antimicrobial activities remain to be fully elucidated, its chemical structure provides a strong rationale for further investigation in these areas. This guide provides the foundational knowledge and validated experimental frameworks for researchers to continue exploring the therapeutic potential of this promising compound.

References

- Benchchem. (n.d.). Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". Benchchem Application Notes.

- Inglese, J., et al. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central.

- Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. Bio-protocol.

- Skrzypczak-Wiercioch, A., & Sałat, K. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. Molecules, 27(17), 5481.

- Skrzypczak-Wiercioch, A., & Sałat, K. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. MDPI.

- Pisoschi, A. M., et al. (n.d.). Natural Antioxidant Evaluation: A Review of Detection Methods. MDPI.

- Paulova, H., Bochorakova, H., & Taborska, E. (2004). In vitro Methods for Estimation of the Antioxidant Activity of Natural Compounds. Chemické Listy, 98(4).

- Sigma-Aldrich. (n.d.). Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin. Sigma-Aldrich.

- Skrzypczak-Wiercioch, A., & Sałat, K. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. ResearchGate.

- Slaninová, I., et al. (n.d.). Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances.

- Skrzypczak-Wiercioch, A., & Sałat, K. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. Semantic Scholar.

- Moreno, J. J., et al. (n.d.). A study of the novel anti-inflammatory agent florifenine topical anti-inflammatory activity and influence on arachidonic acid metabolism and neutrophil functions. PubMed.

- Das, A., & Roy, P. (2023). Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. ResearchGate.

- Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene.

- Kumar, S., et al. (2022). Methodology for In-Vitro Evaluation of Antioxidant Properties. International Journal of Pharmaceutical Research and Applications (IJPRA).

- Batista, C. R. A., Gomes, G. F., & de Oliveira, A. C. D. (2020). Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration. MDPI.

- Silva, V., et al. (n.d.). Neuroprotective effects of compound 2, flavone derivatives and.... ResearchGate.

- Akkaya, R., et al. (2021). Fluorinated Fe(III) Salophene Complexes: Optimization of Tumor Cell Specific Activity and Utilization of Fluorine Labeling for in Vitro Analysis. ResearchGate.

- Gökçe, M., et al. (n.d.). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. PMC - NIH.

- Pal, D., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.

- Basso, G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. PubMed.

- Pomerantz, W. C. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC - NIH.

- Tran, P. H., et al. (2021). Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. VNUHCM Journal of Science and Technology Development.

- Szymańska, A., et al. (n.d.). Evaluation of anticancer activity in vitro of a stable copper(I) complex with phosphine-peptide conjugate. NIH.

- da Costa, R. G., et al. (2005). Antimicrobial Activity of a New Series of Fluorine-Containing Tertiary Alcohols. ResearchGate.

- Hryhoriv, A., et al. (2023). Insights into bacterial interactions: Comparing fluorine-containing 1,2,4-triazoles to antibiotics using molecular docking and molecular dynamics approaches. PubMed Central.

- Sharma, A., & Singh, R. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews.

- van Loveren, C. (2001). Antimicrobial activity of fluoride and its in vivo importance: identification of research questions. PubMed.

- Tian, J. W., et al. (2003). Neuroprotective effects of hydroxysafflor yellow A: in vivo and in vitro studies. PubMed.

- Armirotti, A., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI.

- Dalvit, C., et al. (2005). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. ResearchGate.

- BioTechniques. (2022). A new element in the fight against antibiotic resistance. BioTechniques.

- Tuttocronaca. (2021). Antioxidant and Anti-Inflammatory Activity of Citrus Flavanones Mix and Its Stability after In Vitro Simulated Digestion. MDPI.

- Armirotti, A., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PubMed.

- Kim, M., & Cho, J. Y. (2018). Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies. Journal of Ethnopharmacology.

- Tits, J., et al. (2013). In vitro analysis of flufenamic acid activity against Candida albicans biofilms. PMC - NIH.

- Hansen, T., et al. (2018). Fluorinated antimicrobial lysine-based peptidomimetics with activity against methicillin-resistant Staphylococcus pseudintermedius. PubMed.

- Ojima, I. (n.d.). Exploration of Fluorine Chemistry at the Multidisciplinary Interface of Chemistry and Biology. PMC - PubMed Central.

- Li, Y., et al. (2024). Comparison of the difference in the anti-inflammatory activity of two different color types of Farfarae Flos based on in vitro, in vivo experiments and untargeted metabolomics. Frontiers in Pharmacology.

- Xu, L., et al. (2022). Fluorine effects on biological activity. ResearchGate.

- O'Hagan, D. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central.

- Hacioglu, C., Kar, F., & Kanbak, G. (2018). Rat brain synaptosomes: In vitro neuroprotective effects of betaine against fluoride toxicity. Medical Science and Discovery, 5(5), 192-7.

- Adebayo, O. A., et al. (2023). An in vivo and in silico probing of the protective potential of betaine against sodium fluoride-induced neurotoxicity. PMC - PubMed Central.

- Wikipedia. (n.d.). Fluorine. Wikipedia.

- Royal Society of Chemistry. (n.d.). Fluorine - Element information, properties and uses. Periodic Table.

- Skaper, S. D., et al. (2020). Neuroprotective effects of flavone luteolin in neuroinflammation and neurotrauma. PubMed.

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A study of the novel anti-inflammatory agent florifenine topical anti-inflammatory activity and influence on arachidonic acid metabolism and neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]